molecular formula C30H38N4O11 B605533 Apicycline CAS No. 15599-51-6

Apicycline

Cat. No. B605533
CAS RN: 15599-51-6
M. Wt: 630.65
InChI Key: HRWVXKVRSNICJQ-GMJIGYHYSA-N
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Description

Apicycline is an Antibiotic.

Scientific Research Applications

  • Antimalarial Activity : Tetracyclines like doxycycline, a close relative of Apicycline, target the apicoplast of the malaria parasite Plasmodium falciparum, leading to a potent antimalarial effect. This action specifically blocks the expression of the apicoplast genome, resulting in the distribution of nonfunctional apicoplasts into daughter merozoites and ultimately, the loss of apicoplast function in treated parasites (Dahl et al., 2006).

  • Cardioprotective Effects : Apigenin, another compound related to this compound, has shown protective effects against cardiotoxicity induced by doxorubicin, an anthracycline antibiotic. It works by reducing oxidative stress, apoptosis, and cardiac injuries, suggesting its potential use in reducing side effects of certain antibiotics (Zare et al., 2019).

  • Effects on Mitochondrial Function : Tetracyclines disturb mitochondrial function across various eukaryotic models, which is important for understanding their potential confounding effects on experimental results. This insight is crucial for biomedical research, as it highlights the need for caution in the use of tetracyclines in research and their possible impacts on environmental and human health (Moullan et al., 2015).

  • Neuroprotection and Anti-Inflammatory Properties : Minocycline, a semi-synthetic tetracycline, has shown a range of biological actions independent of its antimicrobial activity, including anti-inflammatory and neuroprotective effects. This has implications for its potential use in treating various diseases with an inflammatory basis or neurodegenerative conditions (Garrido-Mesa et al., 2013).

  • Human Health Risk Assessment : The presence of tetracyclines like doxycycline in surface waters poses potential human health risks, though under typical exposure conditions, these risks are deemed acceptable. However, this highlights the environmental impact of antibiotic usage and its implications for human health (Duarte et al., 2022).

properties

IUPAC Name

2-[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O11/c1-29(44)14-5-4-6-17(36)18(14)22(37)19-15(29)13-16-21(32(2)3)23(38)20(25(40)30(16,45)24(19)39)27(41)31-26(28(42)43)34-9-7-33(8-10-34)11-12-35/h4-6,15-16,21,26,35-37,40,44-45H,7-13H2,1-3H3,(H,31,41)(H,42,43)/t15-,16-,21-,26?,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUFMNATRIODI-GMJIGYHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043123
Record name Apicycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15599-51-6
Record name Apicycline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apicycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APICYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1Y573BS7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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